6-Fluoropurine
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoropurine derivatives can be efficiently performed using microwave irradiation, a method that significantly reduces reaction times from tens of hours to mere minutes. This process involves KF catalysis by triethylamine in [Bmim]BF4 ionic liquid solvent, leading to high yields and simplified work-up procedures. The structure of the synthesized products is confirmed by 1HNMR and 13CNMR techniques (Yao Peng, 2010).
Molecular Structure Analysis
Although specific detailed analyses of 6-Fluoropurine's molecular structure are not provided in the selected papers, the general structural analysis involves techniques like NMR spectroscopy. These methods are crucial for confirming the substitution patterns and molecular configurations of synthesized 6-Fluoropurine derivatives, as seen in the synthesis section.
Chemical Reactions and Properties
6-Fluoropurine undergoes S(N)Ar displacements with various nucleosides, showing reactivity order depending on the nucleophile used. The reaction kinetics and mechanisms have been studied, showing significant variation in reactivity with different substituents. The fluoro group in 6-Fluoropurine facilitates nucleophilic substitution reactions, which are pivotal in synthesizing various nucleoside analogs (Jiangqiong Liu & M. Robins, 2007).
Physical Properties Analysis
The physical properties of 6-Fluoropurine derivatives, such as solubility and crystallinity, can be inferred from their synthesis and molecular structure. For example, the ionic liquid solvent system used in its synthesis suggests that 6-Fluoropurine derivatives might have good solubility in polar solvents, which is beneficial for various chemical transformations and pharmaceutical applications.
Chemical Properties Analysis
6-Fluoropurine shows a range of chemical behaviors, especially in reactions involving nucleophilic substitution. Its fluorine atom makes it a reactive center for various nucleophiles, leading to the production of numerous derivatives with potential biological activities. The studies on S(N)Ar displacements and Suzuki cross-coupling reactions highlight the chemical versatility of 6-Fluoropurine in organic synthesis (Jiangqiong Liu & M. Robins, 2005).
Scientific Research Applications
Chemical Reactions and Kinetics : Liu and Robins (2007) studied the nucleophilic aromatic substitution (SNAr) reactions with 6-fluoropurine. They measured pseudo-first-order kinetics with 6-halopurine compounds and determined comparative reactivities against a 6-(alkylsulfonyl)purine nucleoside, contributing to our understanding of the chemical behavior of fluoropurines (Liu & Robins, 2007).
C-C Cross-Coupling Reactions : In a 2005 study, Liu and Robins also explored the utility of 6-fluoropurine in Suzuki cross-coupling reactions, demonstrating that 6-fluoropurine derivatives can undergo nickel- or palladium-mediated C-C cross-coupling with arylboronic acids to yield 6-arylpurine products (Liu & Robins, 2005).
Radiolabeling for Medical Applications : Irie, Fukushi, and Ido (1982) described the introduction of fluorine-18 into the 6-position of purines. This work is significant for the development of radiolabeled compounds for medical imaging and diagnostics (Irie, Fukushi, & Ido, 1982).
Microwave-Assisted Synthesis : Peng (2010) demonstrated a microwave-assisted synthesis method for 6-fluoropurine derivatives, which significantly reduced the reaction time and improved yields. This method represents an advancement in the synthesis of fluoropurine derivatives (Peng, 2010).
Synthesis of Prodrugs : Kim, Kim, and Chae (1994) prepared 6-fluoropurine acyclonucleosides as potential prodrugs of acyclovir and ganciclovir. They found these compounds to be more efficiently metabolized to the active drugs by adenosine deaminase compared to their 6-aminopurine counterparts (Kim, Kim, & Chae, 1994).
Facilitating Chemical Reactions : Whitfield et al. (2003) explored the use of trifluoroacetic acid in trifluoroethanol to facilitate SNAr displacement reactions involving fluoropurines. This study contributed to the understanding of how certain solvents and acids can influence the efficiency of chemical reactions involving fluoropurines (Whitfield et al., 2003).
Safety And Hazards
Future Directions
Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .
properties
IUPAC Name |
6-fluoro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQVOKWMIRXXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163865 | |
Record name | 6-Fluoropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropurine | |
CAS RN |
1480-89-3 | |
Record name | 6-Fluoropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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